molecular formula C19H28N2O3S B6937086 N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide

Cat. No.: B6937086
M. Wt: 364.5 g/mol
InChI Key: QMHCQONSUOFVSC-UHFFFAOYSA-N
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Description

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a benzamide moiety, and a methylsulfonyl group attached to a cyclohexyl ring. Its unique structure imparts specific chemical and biological properties, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Properties

IUPAC Name

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-25(23,24)18-11-7-16(8-12-18)20-19(22)15-5-9-17(10-6-15)21-13-3-2-4-14-21/h5-6,9-10,16,18H,2-4,7-8,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHCQONSUOFVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with a methylsulfonyl group through sulfonation reactions.

    Piperidine Ring Formation: The piperidine ring is synthesized via cyclization reactions involving appropriate amine precursors.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the benzamide moiety using coupling reagents such as carbodiimides or phosphonium salts under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to corresponding amines under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It finds applications in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzamide moiety play crucial roles in binding to these targets, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylsulfonylphenyl)-4-piperidin-1-ylbenzamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

N-(4-methylsulfonylcyclohexyl)-4-piperidin-1-ylbenzamide is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for specialized applications.

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